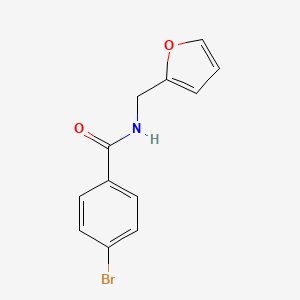

4-bromo-N-(furan-2-ylmethyl)benzamide

Overview

Description

Preparation Methods

The synthesis of 4-bromo-N-(furan-2-ylmethyl)benzamide typically involves the reaction of 4-bromobenzoyl chloride with furan-2-ylmethanamine . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography .

Chemical Reactions Analysis

4-bromo-N-(furan-2-ylmethyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the benzamide group can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation Reactions: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

Reduction Reactions: The carbonyl group in the benzamide can be reduced to form the corresponding amine.

Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents such as potassium permanganate and chromium trioxide . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-bromo-N-(furan-2-ylmethyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-N-(furan-2-ylmethyl)benzamide is not fully understood, but it is believed to interact with specific molecular targets and pathways in biological systems . The bromine atom and the furan ring are thought to play crucial roles in its biological activity, potentially through interactions with enzymes or receptors .

Comparison with Similar Compounds

Similar compounds to 4-bromo-N-(furan-2-ylmethyl)benzamide include:

- 4-bromo-N-(2-furylmethyl)benzamide

- 4-bromo-N-(2-thienylmethyl)benzamide

- 4-chloro-N-(furan-2-ylmethyl)benzamide

These compounds share structural similarities but differ in the substituents attached to the benzamide group. The presence of different halogens or heterocycles can significantly influence their chemical reactivity and biological activity .

Biological Activity

4-Bromo-N-(furan-2-ylmethyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound incorporates a bromo substituent and a furan moiety, which are known to contribute to various biological interactions. This article provides a comprehensive overview of the biological activity of this compound, including its biochemical properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 284.12 g/mol. The structural features include:

- A bromine atom which may influence the compound's reactivity.

- A furan ring , known for its biological activity.

- A benzamide core , which is significant in drug design due to its ability to interact with various biological targets.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial activity. It has been tested against various drug-resistant bacterial strains, including Acinetobacter baumannii and Klebsiella pneumoniae. The mechanism of action is believed to involve the inhibition of specific enzymes or modulation of receptor functions, leading to alterations in cellular signaling pathways.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Acinetobacter baumannii | 8 µg/mL |

| Klebsiella pneumoniae | 16 µg/mL |

| Staphylococcus aureus | 4 µg/mL |

Anti-inflammatory Effects

In vitro studies indicate that this compound can inhibit the production of pro-inflammatory cytokines such as IL-6 and prostaglandin E2 in lipopolysaccharide-induced human gingival fibroblasts. This suggests its potential application in treating inflammatory diseases.

The biological activity of this compound may be attributed to its ability to interact with various biomolecules:

- Enzyme Inhibition : The compound may bind to active sites on enzymes, inhibiting their activity.

- Receptor Modulation : It could modulate receptor functions, impacting signaling pathways involved in inflammation and infection responses.

Case Studies

- In Vitro Evaluation : A study evaluated the effects of this compound on human cell lines, demonstrating significant cytotoxicity against cancer cells at concentrations ranging from 10 to 50 µM. The compound induced apoptosis through caspase activation pathways .

- Molecular Docking Studies : Computational studies have shown that this compound effectively fits into the active sites of target proteins associated with bacterial resistance mechanisms. These findings support further exploration for drug development applications .

Properties

IUPAC Name |

4-bromo-N-(furan-2-ylmethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO2/c13-10-5-3-9(4-6-10)12(15)14-8-11-2-1-7-16-11/h1-7H,8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFFZHBHYXIHNKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60350159 | |

| Record name | 4-Bromo-N-[(furan-2-yl)methyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312587-75-0 | |

| Record name | 4-Bromo-N-(2-furanylmethyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=312587-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-N-[(furan-2-yl)methyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.